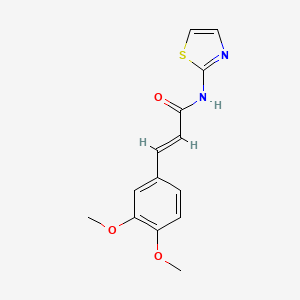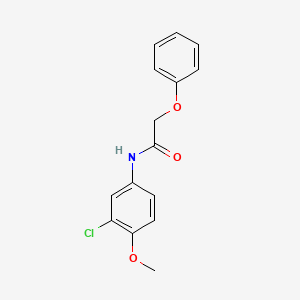
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s and has since been extensively studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 works by inhibiting the reuptake of dopamine, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which can lead to improved mood, increased motivation, and reduced cravings for drugs of abuse.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in both animal and human studies. These include increased dopamine release, increased locomotor activity, and increased heart rate and blood pressure. In addition, this compound 12909 has been shown to have a high affinity for the DAT, which is a key regulator of dopamine levels in the brain.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 is its high affinity for the DAT, which makes it a useful tool for studying the role of dopamine in various neurological disorders. In addition, this compound 12909 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine reuptake inhibitors.
However, there are also some limitations to using this compound 12909 in lab experiments. For example, its potency and selectivity for the DAT can vary depending on the experimental conditions, which can make it difficult to compare results across different studies. In addition, this compound 12909 has a relatively short half-life, which can limit its usefulness in certain experimental designs.
将来の方向性
There are a number of future directions for research on 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909. One area of interest is its potential use as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. This compound 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a therapeutic agent for humans.
Another area of interest is the development of more selective and potent dopamine reuptake inhibitors, which could help to improve the efficacy and safety of treatments for neurological disorders. Finally, there is also interest in using this compound 12909 as a research tool for studying the role of dopamine in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
合成法
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 1-ethylpropylamine to form this compound. The reaction is typically carried out under anhydrous conditions using a suitable solvent, such as dichloromethane or chloroform.
科学的研究の応用
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 has been extensively studied for its potential use as a treatment for various neurological disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is a key regulator of dopamine levels in the brain. By inhibiting the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which may help to alleviate symptoms of Parkinson's disease and ADHD.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pentan-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-3-16(4-2)19-10-8-18(9-11-19)13-14-6-5-7-15(17)12-14/h5-7,12,16H,3-4,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPQCTWPUOFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358124 |
Source


|
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6033-67-6 |
Source


|
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)


![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)


![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)